1-Hexyl-3-methylcyclopentane
Overview
Description
1-Hexyl-3-methylcyclopentane is an organic compound with the molecular formula C12H24. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a hexyl group at the first position and a methyl group at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylcyclopentane can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentane with hexyl and methyl groups. This can be achieved using Friedel-Crafts alkylation, where cyclopentane reacts with hexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of corresponding unsaturated precursors. For instance, hexylcyclopentene can be hydrogenated in the presence of a palladium or platinum catalyst to yield this compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light, heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
1-Hexyl-3-methylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reference standard in analytical chemistry.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Hexyl-3-methylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s carbon-hydrogen bonds are cleaved, and oxygen atoms are introduced, forming alcohols, ketones, or carboxylic acids. In reduction reactions, hydrogen atoms are added to the compound, saturating any double or triple bonds. Substitution reactions involve the replacement of hydrogen atoms with halogens or other substituents .
Comparison with Similar Compounds
1-Hexyl-3-methylcyclopentane can be compared with other cycloalkanes such as:
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in the production of synthetic resins.
Methylcyclopentane: Contains a single methyl group, used as a solvent and in the synthesis of pharmaceuticals.
Hexylcyclopentane: Contains a single hexyl group, used in the production of lubricants and specialty chemicals.
Uniqueness: this compound is unique due to its dual substitution pattern, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. The presence of both hexyl and methyl groups influences its physical properties, such as boiling point and solubility, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-hexyl-3-methylcyclopentane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-4-5-6-7-12-9-8-11(2)10-12/h11-12H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRYHSGAVPPRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337689 | |
Record name | 1-Hexyl-3-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61142-68-5 | |
Record name | 1-Hexyl-3-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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